molecular formula C27H26BrN5O2 B2916595 3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-90-8

3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2916595
M. Wt: 532.442
InChI Key: CGJQIGNAZZHNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C27H26BrN5O2 and its molecular weight is 532.442. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic Agents

Research on similar triazoloquinazoline derivatives has demonstrated their potential as antihistaminic agents. A study focused on synthesizing 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which are related to the chemical structure , found these compounds effective in protecting animals from histamine-induced bronchospasm. The synthesized compounds showed significant H1-antihistaminic activity, with some being more potent than the reference standard chlorpheniramine maleate and exhibiting negligible sedation (Alagarsamy, Shankar, & Murugesan, 2008).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Triazoloquinazolinone-based compounds, closely related to 3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine, have been studied for their role in inhibiting tubulin polymerization and as potential anticancer agents. The research indicates that specific derivatives in this category can inhibit tubulin assembly and possess potent anticancer activity in a range of cancer cell lines. These compounds also demonstrate vasculature damaging activity, making them relevant in cancer treatment research (Driowya et al., 2016).

properties

IUPAC Name

3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN5O2/c1-3-34-23-13-12-18(16-24(23)35-4-2)14-15-29-26-21-10-5-6-11-22(21)33-27(30-26)25(31-32-33)19-8-7-9-20(28)17-19/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJQIGNAZZHNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine

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